![molecular formula C18H26N6O B2864022 N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide CAS No. 1333779-56-8](/img/structure/B2864022.png)
N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide
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Description
The compound “N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide” is a complex organic molecule. It contains a cyclopentyl group (a five-membered carbon ring), a pyridazinyl group (a six-membered ring with two nitrogen atoms), and a piperidinyl group (a six-membered ring with one nitrogen atom). The presence of these groups could potentially give this compound a variety of interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be expected to have a complex three-dimensional shape due to the presence of the cyclopentyl, pyridazinyl, and piperidinyl rings. These rings could potentially allow for interesting interactions with other molecules, such as through pi-stacking or hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to depend on the specific arrangement of its atoms and the presence of the cyclopentyl, pyridazinyl, and piperidinyl rings. For example, it might have a relatively high boiling point and melting point due to the presence of these rings. It might also be soluble in organic solvents due to the presence of the amine and amide groups .Future Directions
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-23(13-17(25)21-18(14-19)8-2-3-9-18)15-6-5-11-24(12-15)16-7-4-10-20-22-16/h4,7,10,15H,2-3,5-6,8-9,11-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXWGGXURKTNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C2CCCN(C2)C3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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